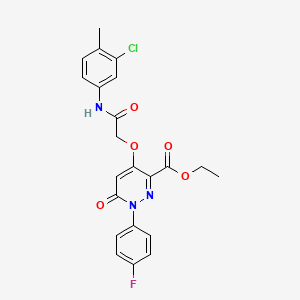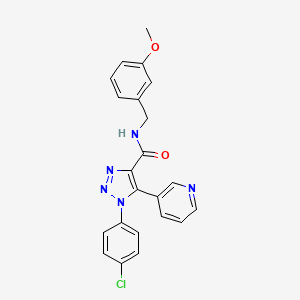![molecular formula C15H16BrN3OS B2451720 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1226436-06-1](/img/structure/B2451720.png)
1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is a complex organic compound that features a bromopyridine moiety linked to a thiophenylmethyl-substituted piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a thiophen-3-ylmethyl group. The final step involves the formation of the methanone linkage under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromopyridine moiety, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully reduced piperazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a potential candidate for treating certain diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloropyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- (5-Fluoropyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- (5-Iodopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Uniqueness
What sets 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The presence of the thiophen-3-ylmethyl group also adds to its unique chemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c16-14-7-13(8-17-9-14)15(20)19-4-2-18(3-5-19)10-12-1-6-21-11-12/h1,6-9,11H,2-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJKYMOYJCUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)


![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2451652.png)



